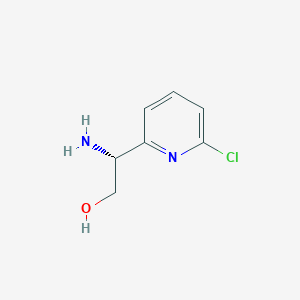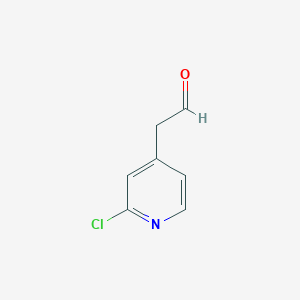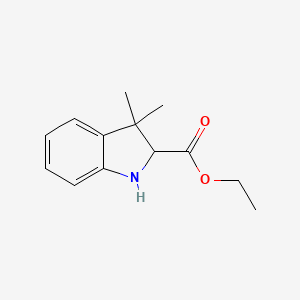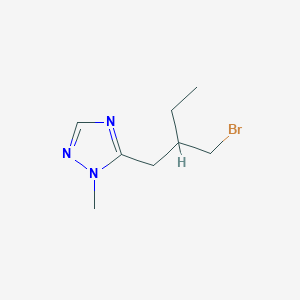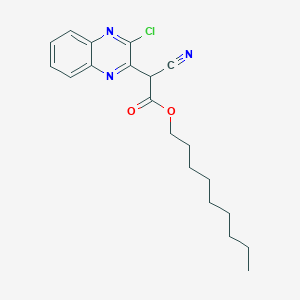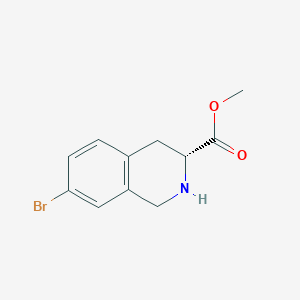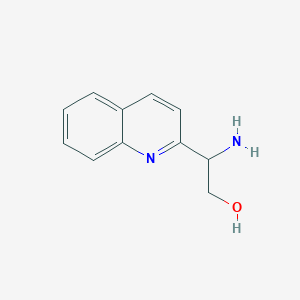![molecular formula C13H23BO3 B13550847 4,4,5,5-Tetramethyl-2-[2-(oxan-3-yl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B13550847.png)
4,4,5,5-Tetramethyl-2-[2-(oxan-3-yl)ethenyl]-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,5,5-tetramethyl-2-[(E)-2-(oxan-3-yl)ethenyl]-1,3,2-dioxaborolane is a boron-containing compound with the molecular formula C10H19BO3. This compound is part of the dioxaborolane family, known for their utility in organic synthesis, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-tetramethyl-2-[(E)-2-(oxan-3-yl)ethenyl]-1,3,2-dioxaborolane typically involves the reaction of pinacol with boronic acids or boronates. The reaction is often carried out under inert atmosphere conditions to prevent oxidation and hydrolysis of the boron-containing intermediates. The reaction temperature is usually maintained between 0°C to room temperature to ensure optimal yield and purity .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with enhanced reaction conditions to accommodate larger volumes. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the overall efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-tetramethyl-2-[(E)-2-(oxan-3-yl)ethenyl]-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids.
Reduction: It can be reduced to form boronates.
Substitution: The boron atom can be substituted with other functional groups through reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halides like bromine or chlorine are often used in substitution reactions.
Major Products
The major products formed from these reactions include boronic acids, boronates, and substituted dioxaborolanes, which are valuable intermediates in organic synthesis .
Scientific Research Applications
4,4,5,5-tetramethyl-2-[(E)-2-(oxan-3-yl)ethenyl]-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,4,5,5-tetramethyl-2-[(E)-2-(oxan-3-yl)ethenyl]-1,3,2-dioxaborolane involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with diols, amines, and other nucleophiles, which facilitates its use in organic synthesis and drug development . The compound can also participate in catalytic cycles, enhancing the efficiency of chemical reactions .
Comparison with Similar Compounds
Similar Compounds
- 4,4,5,5-tetramethyl-2-(tetrahydrofuran-3-yl)-1,3,2-dioxaborolane
- 4,4,5,5-tetramethyl-2-(oxetan-3-yl)-1,3,2-dioxaborolane
- 4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
4,4,5,5-tetramethyl-2-[(E)-2-(oxan-3-yl)ethenyl]-1,3,2-dioxaborolane is unique due to its specific structural features, which include the oxan-3-yl group and the ethenyl linkage. These features provide distinct reactivity and stability compared to other similar compounds, making it particularly useful in specific synthetic applications .
Properties
Molecular Formula |
C13H23BO3 |
|---|---|
Molecular Weight |
238.13 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-[(E)-2-(oxan-3-yl)ethenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H23BO3/c1-12(2)13(3,4)17-14(16-12)8-7-11-6-5-9-15-10-11/h7-8,11H,5-6,9-10H2,1-4H3/b8-7+ |
InChI Key |
XDPAJSVUOGAFPI-BQYQJAHWSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2CCCOC2 |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2CCCOC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Decahydrocyclopenta[d]azepine](/img/structure/B13550772.png)
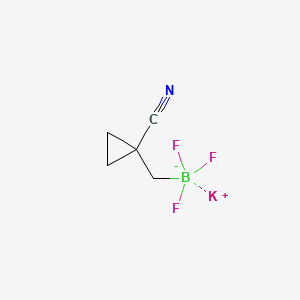

![Potassium4-(hydroxymethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B13550802.png)
methyl}prop-2-enamide](/img/structure/B13550803.png)
